1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C20H18FNO4. It is characterized by the presence of a fluoropyrrolidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Fluoropyrrolidine Ring: This step involves the fluorination of a pyrrolidine precursor under specific conditions.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.
Final Coupling: The fluoropyrrolidine intermediate is coupled with the Fmoc-protected amino acid under peptide coupling conditions, often using reagents like HATU or DIC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide).
Peptide Coupling: HATU or DIC in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products
Fmoc Deprotection: Yields the free amine derivative.
Peptide Coupling: Yields dipeptides or longer peptide chains depending on the reactants used.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid is widely used in scientific research:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid depends on its application:
Peptide Synthesis: Acts as a protected amino acid derivative, facilitating the formation of peptide bonds.
Enzyme Inhibition: May interact with enzyme active sites, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-chloropyrrolidine-3-carboxylic acid
Uniqueness
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its hydroxyl or chloro analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-20(18(23)24)9-10-22(12-20)19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBPSUWMKOIZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279669-61-2 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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